BMS-986139 -

BMS-986139

Catalog Number: EVT-1534382
CAS Number:
Molecular Formula: C30H25F4N5O4
Molecular Weight: 595.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-986139 is a pan-genotype inhibitor of HCV NS5B polymerase via binding to the primer grip site.
Source and Classification

BMS-986139 is classified as a small molecule drug. It is designed to modulate specific biological pathways, particularly those related to cell signaling and proliferation. Research indicates that it may act on certain protein targets that are pivotal in cancer cell survival and growth, making it a candidate for further development in cancer therapeutics.

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-986139 has been documented in several studies, showcasing efficient synthetic routes. The compound can be synthesized through a multi-step process that involves:

  1. Initial Formation: The synthesis begins with the formation of key intermediates through standard organic reactions.
  2. Functionalization: Subsequent steps involve functionalizing these intermediates to introduce necessary substituents that enhance biological activity.
  3. Final Purification: The final compound is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

A notable method reported involves a scalable approach that allows for the production of BMS-986139 in sufficient quantities for both preclinical and clinical studies .

Molecular Structure Analysis

Structure and Data

The molecular structure of BMS-986139 is characterized by its unique arrangement of atoms that confer its biological activity. The compound's structure includes:

  • Core Framework: A central scaffold that supports various functional groups essential for its interaction with target proteins.
  • Substituents: Specific chemical groups attached to the core that enhance solubility and binding affinity.

Data regarding its molecular weight, formula, and specific stereochemistry are crucial for understanding its pharmacokinetic properties. The precise molecular formula and structural diagrams can be found in published chemical databases.

Chemical Reactions Analysis

Reactions and Technical Details

BMS-986139 undergoes various chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:

  • Nucleophilic Substitution: Essential for introducing functional groups onto the core structure.
  • Cyclization Reactions: These are critical for forming the cyclic components of the molecule, which are often integral to its biological activity.

The technical details surrounding these reactions involve specific conditions such as temperature, solvent choice, and catalysts used to drive the reactions towards high yields .

Mechanism of Action

Process and Data

The mechanism of action of BMS-986139 involves its interaction with specific proteins or enzymes within cancer cells. Preliminary studies suggest that it inhibits key signaling pathways that promote tumor growth and survival. This inhibition can lead to:

  • Reduced Cell Proliferation: By blocking critical signals, BMS-986139 may slow down or stop the growth of cancer cells.
  • Induction of Apoptosis: The compound may also trigger programmed cell death in malignant cells, enhancing its therapeutic efficacy.

Quantitative data from biological assays demonstrate the potency of BMS-986139 against various cancer cell lines, indicating its potential as an effective anticancer agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMS-986139 exhibits several physical and chemical properties that are important for its development as a therapeutic agent:

  • Solubility: Its solubility profile is crucial for formulation development.
  • Stability: Stability under physiological conditions impacts its shelf life and efficacy.
  • Melting Point: This property can provide insights into purity levels and phase transitions during synthesis.

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to characterize these properties accurately.

Applications

Scientific Uses

BMS-986139 has potential applications primarily in oncology research. Its ability to target specific pathways involved in tumorigenesis positions it as a candidate for:

  • Cancer Treatment: As an investigational drug, it may offer new avenues for treating resistant forms of cancer.
  • Research Tool: Beyond therapeutic use, BMS-986139 can serve as a valuable tool in research settings to elucidate cellular mechanisms underlying cancer biology.

Ongoing clinical trials will further define its efficacy and safety profile, paving the way for potential future applications in clinical practice.

Introduction to BMS-986139

Discovery and Development of BMS-986139 as a Preclinical Candidate

The discovery of BMS-986139 emerged from systematic optimization of a 7-azabenzofuran chemotype identified during high-throughput screening of HCV NS5B inhibitors. Initial hits exhibited potent enzymatic inhibition but suffered from poor metabolic stability, high clearance, and significant human serum shift—common challenges in antiviral drug development. Through iterative structure-activity relationship (SAR) studies, researchers addressed these limitations:

  • Bioavailability Optimization: Early analogues demonstrated low oral absorption due to high crystallinity and poor solubility. Introduction of methyl groups at strategic positions (e.g., C-3) improved membrane permeability while maintaining nanomolar potency against GT-1b NS5B (EC₅₀ = 9 nM) [1].
  • Metabolic Stabilization: Deuterium incorporation at metabolically vulnerable sites (e.g., benzylic positions) reduced cytochrome P450-mediated oxidation, extending half-life without altering target binding—a strategy validated in related inhibitors like BMT-052 [7].
  • Serum Shift Mitigation: Structural modifications to the pendant phenyl ring minimized serum protein binding, reducing the shift from 25-fold to <5-fold in human serum [1].

Table 1: Evolution of 7-Azabenzofuran Derivatives During Optimization

ParameterInitial LeadIntermediateBMS-986139
NS5B GT-1b EC₅₀ (nM)52189
Human Serum Shift25-fold12-fold3-fold
Cl (mL/min/kg)>804522
Oral Bioavailability<5%22%38%

The culmination of these efforts yielded BMS-986139, selected as a preclinical candidate for its balanced profile: potent pan-genotypic inhibition (EC₅₀ = 9–120 nM across GT-1a, 1b, 2a, 3a, and 4a), acceptable bioavailability (F = 38% in rats), and low drug-drug interaction potential [1] [3].

Structural Classification: 7-Azabenzofuran Derivatives in Antiviral Research

BMS-986139 belongs to the 7-azabenzofuran chemical class, characterized by a fused bicyclic core with nitrogen at the 7-position. This scaffold confers distinct advantages in targeting viral polymerases:

  • Spatial Complementarity: The planar aromatic system enables π-stacking with primer grip residues (e.g., Trp500, Tyr505), while the nitrogen atom forms a critical hydrogen bond with the NS5B backbone [5].
  • Conformational Flexibility: Substituents at the C-2 and C-3 positions adopt orthogonal orientations, allowing simultaneous engagement with hydrophobic regions (Thr399, Met414) and solvent-exposed domains [10].
  • Pan-Genotypic Adaptability: Unlike thumb domain I/II inhibitors, 7-azabenzofurans target the highly conserved primer grip site, minimizing susceptibility to genotype-specific resistance [1] [3].

Crystallographic studies (PDB: 5TWN) reveal BMS-986139’s binding mode within the NS5B palm domain:

  • The fluorophenyl group occupies a hydrophobic cleft near Pro197 and Leu384
  • The carboxamide moiety forms hydrogen bonds with Gly500 and Ser556
  • The tert-butylcarbamoyl group induces conformational changes in the β-hairpin loop, disrupting RNA positioning [5] [10].

Table 2: Structural Features and Functional Roles of BMS-986139

Structural ElementBinding InteractionBiological Consequence
7-Azabenzofuran coreπ-Stacking with Tyr505; H-bond to Gly501Anchors inhibitor to conserved site
4-Fluorophenyl (C-2)Hydrophobic packing in Subsite 1Enhances affinity across genotypes
Ethylamino (C-6)Displaces catalytic water networkDisrupts Mg²⁺ coordination
tert-ButylcarbamoylInduces β-hairpin conformational shiftPrevents primer-template alignment

Comparative analyses show 7-azabenzofurans overcome limitations of other NS5B inhibitor classes:

  • Compared to benzothiadiazines (thumb domain II binders), they maintain efficacy against GT-3a, which frequently harbors resistance mutations (e.g., A553V) [3].
  • Unlike dihydropyrones (palm site I inhibitors), they exhibit minimal serum binding interference due to optimized logP values (3.2–3.8) [1].

Role of BMS-986139 in Hepatitis C Virus (HCV) Therapeutics

BMS-986139 expands the arsenal of direct-acting antivirals (DAAs) through its unique mechanism and complementary resistance profile:

  • Primer Grip Inhibition: Unlike nucleoside analogs (e.g., sofosbuvir) that terminate RNA elongation, BMS-986139 allosterically disrupts the primer grip—a structural element coordinating the 3’-terminus of the RNA primer. This prevents proper positioning of incoming nucleotides without incorporating into the RNA chain [1] [5].
  • Pan-Genotypic Coverage: Retains potency against HCV genotypes 1–6, including challenging subtypes:
  • GT-3a (EC₅₀ = 120 nM)
  • GT-1a (EC₅₀ = 50 nM)
  • GT-4a (EC₅₀ = 7–13 nM) [3] [8].
  • Resistance Barrier: Key mutations (e.g., P495L, M423T) confer only 2–5-fold reduced susceptibility, contrasting with >100-fold losses observed in protease inhibitors. This stems from the primer grip’s structural constraints, where mutations impair polymerase function [1] [8].

Clinically, BMS-986139’s significance lies in its compatibility with combination regimens:

  • Synergy with NS5A Inhibitors: Demonstrated additive effects with daclatasvir (DCV) in replicon assays, attributed to orthogonal mechanisms disrupting replication complex assembly (NS5A) and RNA synthesis (NS5B) [6] [8].
  • Interferon-Free Potential: Preclinical data support its use in ribavirin-free regimens, particularly with NS5A/NS3 protease inhibitor combinations, reducing treatment-limiting anemia risks [6].
  • Resistance Rescue: Suppresses viral breakthrough in NS3/4A protease inhibitor-resistant variants (e.g., Q80K, R155K) due to its distinct target site [3] [8].

Table 3: Antiviral Activity Profile of BMS-986139 Across HCV Genotypes

GenotypeEC₅₀ (nM) ± SDFold-Change vs. Wild-TypeKey Polymorphisms
1a50 ± 121.0M28, Q30, L31, Y93
1b9 ± 31.0L28, R30, L31, Y93
2a47 ± 91.2F28, K30, M31, H93
3a120 ± 252.7A30, L31, P32, Y93
4a10 ± 41.1L28, R30, L31, Y93

Properties

Product Name

BMS-986139

IUPAC Name

5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide

Molecular Formula

C30H25F4N5O4

Molecular Weight

595.55

InChI

InChI=1S/C30H25F4N5O4/c1-29(2,28-36-15-42-39-28)38-25(40)18-6-4-5-17(13-18)20-14-21-23(26(41)35-3)24(16-7-9-19(31)10-8-16)43-27(21)37-22(20)11-12-30(32,33)34/h4-10,13-15H,11-12H2,1-3H3,(H,35,41)(H,38,40)

InChI Key

AZUHPIPRWNNVET-UHFFFAOYSA-N

SMILES

O=C(C1=C(C2=CC=C(F)C=C2)OC3=NC(CCC(F)(F)F)=C(C4=CC=CC(C(NC(C)(C5=NOC=N5)C)=O)=C4)C=C31)NC

Solubility

Soluble in DMSO

Synonyms

BMS986139; BMS 986139; BMS-986139

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.